Product packaging for 2-Methyl-5-(4-nitrostyryl)furan(Cat. No.:)

2-Methyl-5-(4-nitrostyryl)furan

Cat. No.: B12865531
M. Wt: 229.23 g/mol
InChI Key: ISVCNXASUDCTDE-WEVVVXLNSA-N
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Description

2-Methyl-5-(4-nitrostyryl)furan is a furan-based compound featuring a nitrostyryl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The fused aromatic system and electron-withdrawing nitro group make this compound a promising scaffold for the development of pharmacologically active molecules. Its structural features are conducive to exploring structure-activity relationships, particularly in the design of enzyme inhibitors and antimicrobial agents . Furan derivatives have demonstrated significant relevance in antimycobacterial research. Specifically, 5-phenylfuran-2-carboxylic acids have emerged as a promising class of compounds that interfere with bacterial iron homeostasis by inhibiting the salicylate synthase MbtI in Mycobacterium tuberculosis . The structural similarity of this compound to these active compounds suggests potential for application in similar infectious disease research. Furthermore, substituted furans and their nitrated analogs are frequently investigated for their biological activities, including against protozoan parasites like Plasmodium falciparum and other bacterial species, highlighting the versatility of this chemical class in infectious disease research . Researchers also utilize such nitrostyrylfurans in materials science, as their extended conjugated system can be exploited in the development of organic electronic materials or as chromophores. The compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO3 B12865531 2-Methyl-5-(4-nitrostyryl)furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-methyl-5-[(E)-2-(4-nitrophenyl)ethenyl]furan

InChI

InChI=1S/C13H11NO3/c1-10-2-8-13(17-10)9-5-11-3-6-12(7-4-11)14(15)16/h2-9H,1H3/b9-5+

InChI Key

ISVCNXASUDCTDE-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methyl 5 4 Nitrostyryl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. organicchemistrydata.org For 2-Methyl-5-(4-nitrostyryl)furan, a combination of one-dimensional and two-dimensional NMR techniques is employed to unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Aromatic Protons: The protons on the 4-nitrophenyl ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. One would expect to see two doublets, characteristic of a para-substituted benzene (B151609) ring.

Vinylic Protons: The two protons of the styryl double bond (–CH=CH–) will also have distinct chemical shifts. Their coupling constant (J-value) is indicative of the stereochemistry of the double bond (cis or trans).

Furan (B31954) Ring Protons: The protons on the furan ring will appear as doublets, with their chemical shifts influenced by the oxygen heteroatom and the substituents.

Methyl Protons: The methyl group attached to the furan ring will give rise to a singlet in the upfield region of the spectrum.

A related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, shows the protons on the nitrophenyl ring at δ 8.31 and 8.04 ppm, and the furan protons at δ 7.44 and 7.37 ppm in DMSO-d₆. mdpi.com For 2-methylfuran (B129897), the furan protons appear at approximately δ 7.25, 6.23, and 5.93 ppm, while the methyl protons are around δ 2.26 ppm in CDCl₃. chemicalbook.com Based on this, the expected ¹H NMR data for this compound would show characteristic signals for each of these environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic and Vinylic Carbons: The carbons of the 4-nitrophenyl ring and the styryl double bond will resonate in the downfield region (typically δ 110-160 ppm). The carbon attached to the nitro group will be significantly deshielded.

Furan Carbons: The carbons of the furan ring will also appear in the aromatic region, with the carbon atom bonded to the oxygen appearing at a higher chemical shift. For 2-methylfuran, the furan carbons appear at approximately δ 151, 122, 108, and 106 ppm. hmdb.cachemicalbook.com

Methyl Carbon: The methyl carbon will be observed in the upfield region of the spectrum.

In a similar structure, 5-(4-nitrophenyl)furan-2-carboxylic acid, the carbon signals for the nitrophenyl ring are observed at δ 147.34, 135.26, 125.67, and 124.93 ppm, while the furan carbons are at δ 154.21, 146.21, 120.29, and 112.08 ppm in DMSO-d₆. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR techniques are indispensable for confirming the structural assignments made from 1D NMR spectra. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically on adjacent carbons). libretexts.org For this compound, COSY would show cross-peaks between the coupled vinylic protons and between the adjacent protons on the furan and nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. arxiv.org This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is crucial for establishing the connectivity between different fragments of the molecule, such as the link between the styryl group and the furan ring, and the connection of the nitrophenyl group to the styryl moiety.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₃H₁₁NO₃), the calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula. For instance, the related compound 5-(4-nitrophenyl)furan-2-carboxylic acid has a calculated mass of 232.0246 for [M+H]⁺, with a found value of 232.0248. mdpi.com

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to confirm its structure. libretexts.org

For this compound, common fragmentation pathways would likely involve:

Cleavage of the styryl double bond: This could lead to fragments corresponding to the 4-nitrostyrene (B89597) cation and the 2-methylfuran cation.

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Fragmentation of the furan ring: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO (28 Da) or CHO (29 Da). ed.ac.uk

The analysis of these fragments helps to piece together the original structure of the molecule, confirming the presence of the 2-methylfuran, styryl, and 4-nitrophenyl components. The stability of certain fragment ions, such as acylium ions or carbocations, can influence the relative abundance of the peaks in the mass spectrum. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound, allowing for the identification and characterization of its key functional groups.

The IR spectrum of this compound is expected to be rich with distinct absorption bands corresponding to its various structural components. The nitro group (NO₂), being a strong electron-withdrawing group, exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching is observed around 1335-1380 cm⁻¹. These bands are often strong and provide a clear indication of the presence of the nitro functionality.

The furan ring itself has several characteristic vibrations. The C-O-C stretching vibrations of the furan moiety are typically found in the 1000-1300 cm⁻¹ range. The aromatic C=C stretching vibrations of the furan ring are expected between 1400 cm⁻¹ and 1600 cm⁻¹. globalresearchonline.net The presence of the methyl group attached to the furan ring will give rise to C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations of the methyl group are anticipated around 2962 cm⁻¹ and 2872 cm⁻¹, respectively.

The styryl C=C double bond, which connects the furan and phenyl rings, will show a stretching vibration in the 1620-1650 cm⁻¹ region. The trans configuration of this double bond is often confirmed by the presence of a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹. The aromatic C-H stretching vibrations of the benzene ring are expected to appear above 3000 cm⁻¹. vscht.cz

Table 1: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1335 - 1380
Styryl (C=C)Stretch1620 - 1650
Furan (C=C)Aromatic Stretch1400 - 1600
Furan (C-O-C)Asymmetric/Symmetric Stretch1000 - 1300
Methyl (CH₃)Asymmetric/Symmetric C-H Stretch2870 - 2970
Aromatic (C-H)Stretch> 3000
trans-Styryl (C-H)Out-of-plane Bend960 - 980

Raman spectroscopy offers complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often produces a strong band in the Raman spectrum. Similarly, the C=C stretching vibrations of the styryl bridge and the aromatic rings are expected to be prominent in the Raman spectrum.

Theoretical studies on furan and its methyl derivatives indicate that the ring C-C symmetric and asymmetric stretching vibrations occur in the range of 1033-1414 cm⁻¹. globalresearchonline.net For 2-methylfuran, C-H asymmetric vibrations are predicted around 3083 cm⁻¹. globalresearchonline.net In the case of this compound, the extended conjugation is likely to influence the positions of these bands. The N≡N bond stretching in aryl-diazonium derivatives, which are structurally related in terms of containing substituted aromatic rings, is observed in the range of 2285-2305 cm⁻¹ in Raman spectra, highlighting the utility of this technique for identifying specific bond vibrations. ifremer.fr

Electronic Absorption Spectroscopy (UV-Vis) for Conjugated System Characterization

The extensive π-conjugated system in this compound, spanning the furan ring, the styryl bridge, and the nitrophenyl ring, is responsible for its characteristic electronic absorption in the ultraviolet-visible (UV-Vis) region.

The UV-Vis spectrum of this compound is expected to be dominated by strong π → π* transitions. The conjugation between the electron-donating 2-methylfuran moiety and the electron-accepting 4-nitrophenyl group leads to an intramolecular charge transfer (ICT) character in the electronic transition. This ICT from the furan ring to the nitrophenyl ring through the styryl bridge results in a significant red-shift of the main absorption band into the visible region, likely rendering the compound colored.

For comparison, unsaturated ketones with conjugation show strong π → π* absorptions, and the presence of chromophores is well-documented by UV-Visible spectroscopy. msu.edu Theoretical studies on furan and its derivatives using time-dependent density functional theory (TD-DFT) show a main absorption peak corresponding to a π → π* transition. globalresearchonline.net For this compound, the extended conjugation and the push-pull nature of the substituents would lead to a lower energy transition and thus a longer wavelength of maximum absorption (λmax).

The significant charge transfer character of the electronic transitions in this compound suggests that its absorption spectrum will be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state, which is more polar than the ground state due to the ICT, is stabilized to a greater extent. This leads to a red shift (bathochromic shift) in the absorption maximum as the solvent polarity increases.

Studies on related 4-(nitrostyryl)phenolate dyes have demonstrated this solvatochromic behavior, with some even exhibiting a reversal in solvatochromism depending on the solvent's hydrogen bond donating or accepting abilities. acs.orgresearchgate.net The interaction of the dye with the solvent can significantly alter the energy gap between the ground and excited states. Therefore, by measuring the UV-Vis spectra of this compound in a range of solvents with varying polarities, it is possible to probe the nature of the ICT and the change in dipole moment upon excitation.

Table 2: Expected Solvatochromic Shift for this compound
SolventPolarity (Dielectric Constant)Expected Shift in λmax
HexaneLowShorter Wavelength
DichloromethaneMediumIntermediate Wavelength
AcetonitrileHigh (Aprotic)Longer Wavelength
EthanolHigh (Protic)Longest Wavelength (due to H-bonding)

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state molecular architecture. Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Based on crystal structures of similar nitrostyryl and furan derivatives, the molecule is expected to adopt a largely planar conformation to maximize π-conjugation. scielo.org.coresearchgate.net The furan and phenyl rings are likely to be nearly coplanar with the vinyl bridge. The trans configuration of the styryl double bond is anticipated, which is the thermodynamically more stable isomer.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogs)
ParameterExpected Value/Feature
Crystal SystemLikely Monoclinic or Triclinic
Molecular ConformationLargely planar, trans-styryl configuration
Dihedral Angle (Furan-Phenyl)Small, indicating near co-planarity
Intermolecular Interactionsπ-π stacking, C-H···O hydrogen bonds, dipole-dipole interactions

Single-Crystal X-ray Diffraction (SC-XRD) for Atom Connectivity and Bond Geometries

Based on the analysis of the analogous compound, 2-Methyl-3-nitro-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline, the crystal system is identified as monoclinic. nih.gov The fundamental crystallographic parameters for this related structure are summarized in the table below.

Table 1: Crystallographic Data for a closely related furan derivative. nih.gov

Parameter Value
Formula C₁₈H₁₃N₃O₅
Molecular Weight 351.31
Crystal System Monoclinic
a (Å) 10.9026 (3)
b (Å) 10.2798 (3)
c (Å) 14.2962 (3)
β (°) 101.529 (2)
Volume (ų) 1569.94 (7)

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H···O interactions)

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. mdpi.com For compounds rich in aromatic rings and heteroatoms, such as this compound, π-π stacking and hydrogen bonds are particularly significant. nih.govrsc.org

π-π Stacking:

Aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings attract each other. nih.gov In the crystal structure of the analogous compound, significant π-π stacking interactions are observed. nih.govdoaj.org These interactions occur between the furan and benzene rings of neighboring molecules. The centroid-to-centroid distances of these stacked rings are a key indicator of the strength of the interaction. For the analogue, a centroid-centroid distance of 3.584 (1) Å is reported between the furan ring and the benzene ring of an adjacent molecule. nih.govdoaj.org This distance is well within the typical range for stabilizing π-π stacking interactions.

C-H···O Interactions:

Weak hydrogen bonds of the C-H···O type also play a crucial role in stabilizing the crystal packing. rsc.orgnih.gov In these interactions, a carbon-bound hydrogen atom acts as a hydrogen bond donor, and an oxygen atom acts as the acceptor. The nitro group and the furan oxygen are potential hydrogen bond acceptors in this compound. In the crystal structure of the related compound, several such C-H···O intermolecular interactions are identified, linking the molecules into a cohesive network. nih.gov The geometric parameters of these interactions are detailed in the table below.

Table 2: Geometry of C-H···O Intermolecular Interactions in a closely related furan derivative. nih.gov

D—H···A d(D—H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)
C13—H13A···O1 0.93 2.53 3.432 (2) 162
C14—H14A···O2 0.93 2.55 3.361 (2) 147

D = Donor atom, A = Acceptor atom

Computational and Theoretical Investigations of 2 Methyl 5 4 Nitrostyryl Furan

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. By approximating the electron density of a system, DFT can identify the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For 2-Methyl-5-(4-nitrostyryl)furan, calculations would typically be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p). researchgate.net This process calculates key geometrical parameters like bond lengths, bond angles, and dihedral angles.

The structure of this compound consists of a donor group (2-methylfuran) connected via a π-conjugated bridge (styryl) to an acceptor group (4-nitrophenyl). DFT calculations can confirm the planarity of the furan (B31954) and phenyl rings and the E (trans) configuration of the vinyl bridge, which is generally the more stable isomer due to reduced steric hindrance. nih.gov The electronic structure analysis reveals the distribution of electron density, highlighting the electron-donating nature of the methylfuran moiety and the electron-withdrawing effect of the nitro group.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. malayajournal.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org In donor-π-acceptor (D-π-A) molecules like this compound, the HOMO density is typically localized on the electron-rich furan ring, while the LUMO density is concentrated on the electron-deficient nitrophenyl segment. malayajournal.orgmaterialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and a tendency to absorb light at longer wavelengths (a red shift in the UV-Vis spectrum). materialsciencejournal.orgumich.edu For similar furan-based D-π-A systems, DFT calculations have shown that the HOMO-LUMO gap can be precisely tuned by modifying the donor or acceptor groups. nih.gov The energy gap for conjugated molecules like this is often in the range of 2.0 to 4.0 eV. malayajournal.orgresearchgate.net

Below is a table showing representative calculated FMO data for analogous compounds, illustrating the typical range of values for such systems.

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Furan-based donor-acceptor molecule malayajournal.org-5.28-1.274.01
Thiophene-based donor-acceptor molecule researchgate.net-5.45-3.222.23
Pyran-based donor-acceptor molecule materialsciencejournal.org-5.99-1.744.25

This table presents data from similar molecular systems to illustrate the typical values obtained through DFT calculations.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. schrodinger.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental spectra, help in the definitive assignment of signals to specific protons and carbon atoms in the this compound structure. schrodinger.com

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. rsc.org These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By calculating the vibrational modes, specific bands can be assigned to functional groups, such as C=C stretching in the vinyl bridge, C-O-C vibrations in the furan ring, and N-O stretching in the nitro group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. researchgate.netmaterialsciencejournal.org This allows for the prediction of the maximum absorption wavelength (λmax) in the UV-Visible spectrum. For a conjugated system like this compound, the primary absorption peak is associated with the HOMO-to-LUMO transition, which is characteristic of intramolecular charge transfer (ICT) from the furan donor to the nitrophenyl acceptor.

Spectroscopic TechniquePredicted ParameterComputational MethodPurpose
NMR Chemical Shifts (δ)DFT (GIAO)Structural assignment of H and C atoms. researchgate.net
IR Vibrational Frequencies (cm⁻¹)DFTFunctional group identification and confirmation. rsc.org
UV-Vis Absorption Wavelength (λmax)TD-DFTAnalysis of electronic transitions and conjugation. materialsciencejournal.org

This table summarizes the computational approaches used to predict spectroscopic parameters.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movement of every atom in the system by solving Newton's equations of motion, revealing the molecule's conformational landscape and flexibility. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to build mathematical models correlating a molecule's structural features with its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.com These models are valuable in medicinal and materials chemistry for screening virtual libraries and designing new compounds with desired characteristics. conicet.gov.arresearchgate.net

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to represent the chemical structure in numerical form. conicet.gov.ar For this compound, these descriptors can be derived from its 2D or 3D structure and fall into several categories:

Descriptor ClassExamplesDescription
Constitutional Molecular Weight, Atom CountsBased on the molecular formula.
Topological Connectivity Indices, Balaban IndexDescribe atomic connectivity and branching. researchgate.net
Geometrical Molecular Surface Area, VolumeBased on the 3D structure of the molecule.
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesDerived from quantum mechanical calculations (e.g., DFT).
Physicochemical LogP (Octanol-Water Partition Coefficient)Describe properties like lipophilicity. mdpi.com

The process involves calculating a large pool of descriptors and then using statistical methods to select a smaller subset that has the strongest correlation with the property of interest. nih.gov This selection is critical to avoid overfitting and to create a robust and predictive model. mdpi.com For instance, in predicting the nonlinear optical properties of a similar styryl dye, descriptors related to electrophilicity were found to be important. researchgate.net

Predictive Model Development for Structure-Dependent Chemical and Biological Activities

Computational chemistry provides a powerful avenue for predicting the chemical and biological activities of molecules like this compound, saving time and resources compared to traditional experimental approaches. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable, as they establish a mathematical correlation between the physicochemical properties or theoretical molecular descriptors of a compound and its biological activity. mdpi.comyoutube.com

For nitroaromatic compounds, such as the one , QSAR models have been successfully developed to predict a range of biological effects, including toxicity and mutagenicity. nih.govmdpi.comnih.gov These models often incorporate descriptors related to hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO) as indicators of mutagenicity. mdpi.com The development of these predictive models can involve various statistical methods, including Partial Least Squares (PLS), and the use of substructures generated by Monte Carlo optimization as descriptors. mdpi.com For instance, a QSAR model for the mutagenic activity of nitronaphthalenes yielded a plausible outcome with a high correlation coefficient. mdpi.com Similarly, models for the acute oral toxicity of nitroaromatic compounds in rats have demonstrated good predictive power. mdpi.comnih.gov

The biological activities of furan derivatives have also been the subject of computational prediction. mdpi.com For styryl quinolone derivatives, which share structural similarities with this compound, QSAR models have been built to predict their activity as HIV-1 inhibitors. walisongo.ac.id These studies highlight the potential to develop specific QSAR models for this compound to predict its various potential biological activities.

Table 1: Examples of QSAR Model Validation for Nitroaromatic and Related Compounds

Compound ClassPredicted ActivityStatistical MethodValidation ParametersReference
Nitroaromatic CompoundsAcute Oral Toxicity (Rat)Simple Representation of Molecular Structure (SiRMS)R² = 0.96-0.98; Q² = 0.84-0.93; R²test = 0.89-0.92 mdpi.com
Nitroaromatic CompoundsAcute Oral Toxicity (Rat)Regression-based with Monte Carlo optimizationR²train = 0.719; Q²train = 0.695; R²test = 0.739; Q²test = 0.631 mdpi.com
NitronaphthalenesMutagenic Activity (TA98)Partial Least Squares (PLS)Q² = 0.711; R = 0.876 mdpi.com
Nitroaromatic CompoundsIn vivo Toxicity (Rat LD50)Ensemble of Support Vector Regression (SVR) modelsR²train = 0.88; R²test = 0.95 nih.gov
Styryl Quinolone DerivativesHIV-1 InhibitorPrincipal Component Regressionr = 0.611; r² = 0.374 walisongo.ac.id

This table is for illustrative purposes and shows the types of data and validation parameters used in QSAR studies of related compounds.

Reaction Mechanism Studies and Pathway Elucidation

The synthesis of this compound can be computationally analyzed to understand the underlying reaction mechanisms and optimize reaction conditions. A common synthetic route for such styryl compounds is the Wittig reaction. acs.orgresearchgate.netmasterorganicchemistry.com Density functional theory (DFT) calculations are a powerful tool for investigating the Wittig reaction, providing support for the generally accepted mechanism and accurately predicting stereoselectivities. acs.orgresearchgate.net Computational studies can elucidate the influence of ylide stabilization and the nature of substituents on the reversibility of oxaphosphetane formation, a key intermediate in the reaction. acs.org For the synthesis of furan rings themselves, computational analysis of gold-catalyzed isomerization of alkynyl epoxides has been performed using DFT, revealing the energetics of the cyclization process. maxapress.com

Another important reaction for the formation of the furan moiety is intramolecular Wittig reactions. rsc.org Theoretical analysis using DFT can reveal the chemoselectivities of the phosphorus ylides involved. rsc.org Furthermore, computational studies have been employed to investigate the mechanisms of reactions involving nitric acid and organic molecules to form nitro compounds. researchgate.net These studies, often using methods like B3LYP, can determine the reaction pathways and the influence of solvents on the reaction energetics. researchgate.net

Table 2: Computational Methods in Synthetic Route Analysis

Reaction TypeComputational MethodKey FindingsReference
Wittig ReactionDensity Functional Theory (DFT)Supports accepted mechanism, predicts E/Z selectivity, clarifies influence of ylide stabilization. acs.orgresearchgate.net
Intramolecular Wittig for Furan SynthesisDensity Functional Theory (DFT)Investigates chemoselectivities of phosphorus ylides. rsc.org
Au-catalyzed Furan SynthesisDensity Functional Theory (DFT)Elucidates mechanism and energetics of alkynyl epoxide isomerization. maxapress.com
Nitration ReactionsDensity Functional Theory (B3LYP)Explores reaction mechanisms between nitric acid and organic substrates. researchgate.net

This table provides examples of how computational methods are applied to understand various synthetic transformations relevant to this compound.

The furan ring in this compound can potentially act as a diene in Diels-Alder cycloaddition reactions. rsc.orgresearchgate.net Computational studies are crucial for understanding the reactivity and selectivity of furans in these reactions. rsc.orgresearchgate.netsci-hub.se Compared to cyclopentadiene (B3395910), furan is generally less reactive and less endo-selective in Diels-Alder reactions with dienophiles like maleic anhydride. rsc.orgresearchgate.net However, the presence of substituents at the 2- or 3-positions of the furan ring can significantly modify both reactivity and selectivity. rsc.orgresearchgate.net Strong electron-donating groups, for example, can increase the reactivity of the furan system. researchgate.net

The Activation Strain Model (ASM) combined with Energy Decomposition Analysis (EDA) is a powerful computational approach to quantitatively analyze the factors controlling reactivity and selectivity in these reactions. researchgate.net Such analyses have shown that the lower reactivity of furan compared to cyclopentadiene is due to weaker orbital interactions with the dienophile. rsc.org DFT calculations, often using functionals like B3LYP, are well-suited for modeling Diels-Alder reactions involving furan derivatives. conicet.gov.ar These studies can predict the regioselectivity of the reaction based on the electronic properties of the reactants. conicet.gov.ar For instance, in reactions with asymmetrically substituted reactants, DFT can help understand the preference for the formation of certain regioisomers. conicet.gov.ar

The reactivity of substituted furans in other cycloaddition reactions, such as the [8+2]-cycloaddition with 8,8-dicyanoheptafulvene, has also been investigated. nih.govacs.org These studies demonstrate that 5-substituted-furan-2(3H)-ones can act as 2π-components in these reactions under basic conditions. nih.govacs.org

Table 3: Computational Insights into Furan Reactivity

Reaction TypeKey Computational FindingsReference
Diels-AlderFuran is less reactive than cyclopentadiene due to weaker orbital interactions. rsc.orgresearchgate.net
Diels-AlderSubstituents on the furan ring significantly influence reactivity and selectivity. rsc.orgresearchgate.net
Diels-AlderElectron-donating groups on the furan ring increase reactivity. researchgate.net
Diels-AlderDFT calculations can predict regioselectivity in reactions with unsymmetrical furans. conicet.gov.ar
[8+2] Cycloaddition5-substituted-furan-2(3H)-ones can act as 2π components under basic conditions. nih.govacs.org

This table summarizes key findings from computational studies on the reactivity of the furan ring in cycloaddition reactions.

Structure Activity Relationship Sar and Mechanistic Pathways of 2 Methyl 5 4 Nitrostyryl Furan and Analogues

Design Principles for Structural Modulation

The fundamental design of 2-Methyl-5-(4-nitrostyryl)furan centers around a donor-π-acceptor (D-π-A) framework. In this arrangement, the furan (B31954) ring, particularly with the methyl group at the 2-position, can be considered an electron-donating moiety. This electron density is relayed through the conjugated styryl bridge to the strongly electron-withdrawing nitro group on the phenyl ring. This intrinsic electronic asymmetry is a key determinant of the molecule's properties and biological interactions.

Structural modulation strategies for this scaffold are guided by several principles:

Modification of the Styryl Moiety: Altering the substituents on the phenyl ring of the styryl group allows for the fine-tuning of the electronic and lipophilic properties of the molecule. This can influence target binding affinity and pharmacokinetic characteristics.

Alteration of the Linker: The ethylene (B1197577) bridge of the styryl group can be modified to explore the impact of conformational rigidity and spatial orientation of the donor and acceptor moieties on biological activity.

Influence of Substituent Variation on Molecular Activity

Electronic Effects of the Nitro Group and Other Substituents on the Styryl Moiety

The nitro group at the para-position of the styryl moiety plays a pivotal role in the electronic structure of this compound. Its strong electron-withdrawing nature, through both resonance and inductive effects, creates a significant dipole moment across the molecule. This polarization is critical for its biological activity, potentially enhancing interactions with biological targets.

Studies on related nitrostilbene compounds have shown that the position of the nitro group is crucial. For instance, in a series of nitrostilbene analogues, moving the nitro group from the para to the ortho or meta position on the phenyl ring led to a decrease in antiviral activity. This suggests that the specific charge distribution afforded by the para-substitution is optimal for certain biological interactions.

Furthermore, the introduction of other substituents on the phenyl ring can modulate the electronic properties. Electron-donating groups, such as methoxy (B1213986) or hydroxyl groups, can either enhance or diminish activity depending on their position and the specific biological target. For example, in a study of furan chalcones, which share a similar structural motif, the presence of a nitro group at the meta-position of the phenyl ring resulted in an inactive compound against urease. However, a compound with a 2-methyl-3-nitro substituent on the phenyl ring was also inactive, while a 2-methyl-5-nitro substituted analogue showed inhibitory activity. researchgate.net This highlights the subtle interplay of electronic and steric effects.

Steric and Conformational Effects on Overall Molecular Architecture

The methyl group at the 2-position of the furan ring, while having a modest electronic effect, can exert a significant steric influence. This can affect the preferred conformation of the molecule and its ability to fit into a specific binding site. In a study of furan-based inhibitors, the introduction of different substituents on the furan ring was a key strategy to probe the binding pocket of the target enzyme. researchgate.net

The substitution pattern on the phenyl ring also has profound steric implications. Bulky substituents in the ortho-position can force the phenyl ring out of planarity with the vinyl group, disrupting conjugation and altering the molecule's shape, which can lead to a decrease or loss of activity.

Investigation of Specific Molecular Recognition and Binding Modes (e.g., enzyme inhibition)

While specific enzyme inhibition studies for this compound are not extensively documented, research on structurally related compounds provides valuable insights into potential binding modes. For instance, nitrofuran derivatives have been rationally designed as inhibitors of Trypanosoma cruzi trypanothione (B104310) reductase. nih.gov These compounds were found to be uncompetitive inhibitors, suggesting they bind to the enzyme-substrate complex. nih.gov Docking analyses predicted that these inhibitors interact with the binding site of the enzyme-substrate complex, a mode of action that could be relevant for this compound. nih.gov

In another example, furan chalcones have been identified as inhibitors of urease. researchgate.net The structure-activity relationship of these compounds indicated that the nature and position of substituents on the phenyl ring were critical for inhibitory activity. researchgate.net This suggests that the nitrostyryl portion of this compound could be crucial for interacting with the active site of target enzymes.

Elucidation of Proposed Mechanisms of Action at the Sub-Cellular and Molecular Levels

The proposed mechanism of action for many nitroaromatic compounds, including potentially this compound, involves their function as prodrugs that are activated by nitroreductase enzymes. nih.gov These enzymes, which are present in various pathogenic bacteria and parasites but often absent or have different specificities in mammalian cells, catalyze the reduction of the nitro group. nih.gov

This reduction process is a stepwise conversion of the nitro group (NO₂) to a nitroso (NO), then a hydroxylamino (NHOH), and finally an amino (NH₂) group. nih.gov The intermediate species, particularly the hydroxylamino derivative, are highly reactive and can form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity. nih.govnih.gov This selective activation in target organisms forms the basis for the therapeutic window of many nitroaromatic drugs. nih.gov For example, the trypanocidal activity of the nitroheterocyclic drugs nifurtimox (B1683997) and benznidazole (B1666585) is dependent on a parasite-specific type I nitroreductase. nih.gov

In some cases, the mechanism may also involve the generation of reactive oxygen species (ROS) during the reduction process, leading to oxidative stress within the target cell. However, for some nitroheterocyclic drugs, the primary mechanism is believed to be reductive activation leading to the formation of toxic metabolites without significant superoxide (B77818) generation. nih.gov

Role of the Furan Ring in Mediating Molecular Interactions

The oxygen atom in the furan ring can act as a hydrogen bond acceptor, facilitating interactions with specific residues in a biological target's binding site. Furthermore, the aromatic nature of the furan ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

Contribution of the Nitrostyryl Moiety to Biological Response

The biological activity of this compound and its analogues is significantly influenced by the nitrostyryl moiety. This structural component, which consists of a nitro-substituted phenyl ring linked to the furan core via a vinyl bridge, is a critical pharmacophore. The electronic properties and the specific placement of the nitro group on the styryl portion are pivotal in defining the compound's interaction with biological targets and its subsequent physiological effects.

The nitro group (NO₂) is a potent electron-withdrawing group. Its presence on the styryl ring dramatically alters the electronic distribution across the entire molecule. This electronic modification is often a key determinant of the compound's biological activity. Research on analogous heterocyclic compounds demonstrates that the electron-withdrawing nature of the nitro group can enhance potency. For instance, in a series of styrylquinolines, the introduction of a nitro group at the para-position (position 4) of the phenyl ring led to a notable increase in antiplasmodial activity compared to the unsubstituted analogue. nih.gov

The position of the nitro group on the phenyl ring is a crucial factor in the structure-activity relationship (SAR). Studies on various classes of styryl derivatives consistently show that positional isomers exhibit different levels of biological activity. In the case of styrylquinolines evaluated for antiplasmodial efficacy, moving the nitro group from the para-position to the meta- (position 3) or ortho- (position 2) position resulted in a decrease in activity. nih.gov This highlights that the 4-nitro substitution pattern is often optimal for this specific biological response. Similarly, for styrylpyrazoles, the strong electron-withdrawing effect of a para-nitro group plays a significant role in the compound's reactivity and isomerization. mdpi.com

Further evidence of the nitro group's importance comes from studies on 3-methyl-4-nitro-5-(substitutedstyryl)isoxazoles, where the nitro group is integral to their antioxidant and anti-inflammatory properties. researchgate.netrjpbcs.com In some cases, the presence of a nitro group on the styryl moiety has been linked to the inhibition of enzymes like human telomerase. rjpbcs.com However, the biological effect is not universal and can be context-dependent. For example, while some nitro-substituted styryl quinolines showed enhanced cytotoxicity, others with an 8-nitroquinoline (B147351) scaffold exhibited lower cytotoxicity than their 8-hydroxy counterparts against certain cancer cell lines. bohrium.com

The mechanistic contribution of the nitrostyryl moiety is thought to be linked to its ability to influence molecular interactions. The electron-deficient nature of the nitro-substituted ring can facilitate interactions with electron-rich residues in biological targets. Furthermore, the planarity of the styryl system, which can be affected by substituents, is important for effective binding. In some styryl quinoline (B57606) derivatives, a nitro group on the quinoline ring contributed to a more planar molecular geometry compared to a hydroxyl group, a factor that can influence intermolecular interactions like π-π stacking. bohrium.com

The following data tables from studies on analogous compound series illustrate the critical role of the substituent on the styryl ring, particularly the position and nature of the nitro group, in determining biological activity.

Table 1: Effect of Phenyl Ring Substituents on the Antiplasmodial Activity of 6-Methoxy-2-styrylquinolines

Compound IDStyryl Ring Substituent (R²)Activity (EC₅₀, nM) against P. falciparum Dd2 strain
8 H41.2 ± 5.3
9 4-NO₂28.6 ± 0.9
10 2-NO₂56.3 ± 8.1
11 3-NO₂49.5 ± 4.0
13 3,4-dimethoxy175.0 ± 4.0
14 3,4,5-trimethoxy72.0 ± 2.0

Data sourced from a study on 6-Chloro-2-arylvinylquinolines. nih.gov This table demonstrates that the para-nitro substituted compound (9) has the highest activity in this series.

Table 2: Influence of Styryl Ring Substituents on the Anti-inflammatory Activity of 3-Methyl-4-nitro-5-(substitutedstyryl)isoxazoles

Compound IDStyryl Ring Substituent% Inhibition of Paw Edema
5k 4-hydroxy, 3-methoxy51.35
5m 4-hydroxy, 3,5-dimethoxy62.16
5n 3,5-di-tert-butyl, 4-hydroxy70.27

Data from a study on 3-methyl-4-nitro-5-(substitutedstyryl)isoxazoles. rjpbcs.com This table shows how different substitutions on the styryl moiety, in a molecule already containing a nitroisoxazole core, modulate anti-inflammatory activity.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2-Methyl-5-(4-nitrostyryl)furan in biological matrices?

  • Methodological Answer: Dynamic headspace gas chromatography-mass spectrometry (GC-MS) is preferred due to its enhanced sensitivity (30× higher signal intensity) and faster analysis time (15 minutes) compared to static methods . For volatile organic compound (VOC) profiling, paired with Wilcoxon signed-rank tests to assess statistical significance of metabolite production/consumption, ensure left-censored data are adjusted using LOQ/√2 or LOD/√2 thresholds .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer: X-ray crystallography using the SHELX system (e.g., SHELXL for refinement) is widely adopted for small-molecule structural resolution. SHELX programs are robust for high-resolution or twinned data, with SHELXPRO facilitating macromolecular interfaces .

Q. What synthetic routes are common for nitro-substituted furan derivatives?

  • Methodological Answer: Radical cyclization mediated by manganese(III) acetate enables the synthesis of dihydrofuran derivatives. For example, reactions involving 1,3-dicarbonyl compounds and styrenyl furans (e.g., 2-methyl-5-[(E)-2-phenylvinyl]furan) yield structurally complex furans. Characterization via IR, NMR (¹H/¹³C/¹⁹F), and LC/MS ensures purity .

Advanced Research Questions

Q. How can isotope labeling track metabolic pathways of this compound in vitro?

  • Methodological Answer: Administer ¹³C-labeled furan analogs (e.g., [¹³C₄]-furan) to distinguish exogenous exposure from endogenous background. Monitor urinary metabolites via GC-MS, with labeled/unlabeled ratios clarifying metabolic fate and detoxification pathways (e.g., ALDH-mediated oxidation of aldehydes) .

Q. What statistical approaches resolve discrepancies in furan quantification across analytical techniques?

  • Methodological Answer: Comparative studies using standardized reference materials (e.g., NIST databases ) validate method accuracy. For example, dynamic headspace GC-MS detects 30× more furan than static methods; systematic calibration with internal standards (e.g., deuterated furan) minimizes inter-technique variability .

Q. How does the nitro group influence reactivity and toxicity mechanisms compared to other furans?

  • Methodological Answer: The nitro group enhances electrophilicity, potentially forming reactive intermediates like cis-2-butene-1,4-dial, a carcinogenic metabolite common to furans. Toxicity studies should prioritize hepatic models, as furan derivatives induce liver tumors via oxidative stress and DNA adduct formation. Mechanistic assays (e.g., CYP450 inhibition assays) clarify metabolic activation pathways .

Q. What strategies mitigate confounding factors in VOC studies involving adipocyte cultures?

  • Methodological Answer: Control for background furan exposure (e.g., feed-derived or endogenous sources) using isotopically labeled compounds. Adipocyte viability assays (e.g., >90% via trypan blue exclusion) ensure metabolic activity correlates with VOC profiles. Quantify sulfur-containing furans (e.g., 2-methyl-5-(methylthio)-furan) using area-based metrics if reference standards are unavailable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.